N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
The compound N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide features a benzo[c][1,2,5]thiadiazole sulfonamide core linked to a pyridin-3-yl group and a tetrahydro-2H-pyran-4-yl moiety. Below, we compare its structural and functional attributes with key analogs.
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c22-26(23,15-5-1-4-14-17(15)20-25-19-14)21-16(12-6-9-24-10-7-12)13-3-2-8-18-11-13/h1-5,8,11-12,16,21H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTDWHNXZFNZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyridine ring, a tetrahydro-pyran moiety, and a benzo[c][1,2,5]thiadiazole core. Its molecular formula is with a molecular weight of approximately 315.35 g/mol. The sulfonamide group contributes to its biological activity by acting as a pharmacophore in various therapeutic applications.
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing thiazole and thiadiazole rings have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the antiproliferative activity of such compounds .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 | Induction of apoptosis |
| Compound B | 1.98 | Inhibition of cell proliferation |
| N-(pyridin-3...) | TBD | TBD |
2. Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the sulfonamide group is crucial for its effectiveness against Gram-positive and Gram-negative bacteria. Preliminary studies indicate a minimum inhibitory concentration (MIC) in the range of 31.25 µg/mL for certain strains .
3. Inhibition of Enzymatic Activity
This compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer and inflammatory pathways, such as COX-II and various kinases. Inhibitory assays have demonstrated that modifications to the core structure can significantly alter the potency against these targets .
Case Study 1: Antitumor Efficacy
In a study published in ACS Omega, researchers synthesized several derivatives based on the benzo[c][1,2,5]thiadiazole scaffold and tested their antitumor efficacy on human cancer cell lines. The results highlighted that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties of sulfonamide derivatives, including N-(pyridin-3...) against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound exhibited significant antibacterial activity, warranting further exploration into its clinical applications .
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
Key Observations:
- Pyridine Position : The target compound’s pyridin-3-yl group may confer distinct binding vs. VU 0255035’s pyridin-4-yl piperazine, which shows mAChR subtype selectivity .
- Tetrahydro-2H-pyran-4-yl : Shared with CX1739 and imidazopyridine derivatives, this group likely enhances metabolic stability due to its oxygenated ring .
Pharmacokinetic Considerations
- Metabolic Stability : The tetrahydro-2H-pyran-4-yl group in the target compound and CX1739 may reduce CYP450-mediated oxidation, enhancing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
